molecular formula C18H24ClN3O2S B2492114 2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1327647-16-4

2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2492114
CAS No.: 1327647-16-4
M. Wt: 381.92
InChI Key: AGMUDXZQFNHKIG-UHFFFAOYSA-N
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Description

This compound is a piperazine-based hydrochloride salt featuring a 4-methoxyphenyl ethanone core and a 4-methylthiazole-substituted piperazine moiety. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development .

Key structural attributes:

  • 4-Methylthiazole moiety: A heterocyclic group that may enhance metabolic stability or target-specific interactions.
  • Piperazine linker: Facilitates conformational flexibility and interaction with biological targets such as G-protein-coupled receptors or enzymes .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S.ClH/c1-14-13-24-17(19-14)12-20-7-9-21(10-8-20)18(22)11-15-3-5-16(23-2)6-4-15;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMUDXZQFNHKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a methoxyphenyl group, a piperazine moiety, and a thiazole derivative. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Anticonvulsant Activity

Research indicates that thiazole derivatives, similar to the compound , exhibit significant anticonvulsant properties. For instance, certain thiazole-integrated compounds have shown efficacy in animal models of seizures, suggesting that modifications in the thiazole structure can enhance anticonvulsant activity. The structure-activity relationship (SAR) analysis highlights that the presence of electron-donating groups, such as methoxy substituents, increases anticonvulsant potency .

Antitumor Activity

Thiazole derivatives have also been explored for their antitumor effects. Studies have demonstrated that compounds with thiazole rings can inhibit cancer cell proliferation effectively. For example, certain thiazole-based compounds exhibited low IC50 values against various cancer cell lines, indicating high cytotoxicity. The presence of specific substituents on the phenyl ring was found to be crucial for enhancing cytotoxic activity .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)
Compound AA-431 (skin cancer)1.98
Compound BJurkat (leukemia)2.32
Compound CHT29 (colon cancer)0.85

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Thiazole derivatives have been reported to possess selective inhibition against Mycobacterium tuberculosis and other bacterial strains. The SAR studies indicate that modifications in the thiazole ring can lead to enhanced selectivity and potency against specific pathogens .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key metabolic enzymes involved in disease processes.
  • Receptor Interaction : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neuronal excitability and potentially contributing to anticonvulsant effects.
  • Cell Cycle Disruption : Antitumor activity may be attributed to the compound's ability to interfere with cell cycle progression in cancer cells.

Case Studies

A recent study evaluated the pharmacological profile of a related thiazole compound in a clinical setting. The results indicated significant improvements in seizure control among patients treated with the thiazole derivative compared to standard treatments . Another case study highlighted the compound's effectiveness against resistant strains of tuberculosis, showcasing its potential as a novel therapeutic agent in infectious diseases .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride show significant antimicrobial properties. For instance, thiazole derivatives have been reported to exhibit activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These findings suggest that the presence of thiazole and piperazine structures enhances the antimicrobial efficacy of related compounds .

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant properties of thiazole derivatives. For example, compounds similar to this one demonstrated effectiveness in seizure models, suggesting potential therapeutic applications in epilepsy treatment.

Case Study:
A study reported that certain thiazole-integrated compounds exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), with some achieving up to 100% protection .

Antitumor Activity

The compound has shown promise in cancer research, particularly in inducing apoptosis in tumor cells. Thiazole derivatives have been found to interact with apoptotic pathways, leading to cell death in cancerous cells.

Mechanism of Action:
Thiazole derivatives can induce S phase arrest in the cell cycle and activate caspase pathways, which are crucial for apoptosis .

Pharmacokinetics and Mechanism of Action

The pharmacokinetic profile of this compound suggests good bioavailability and potential for therapeutic use. Its mechanism involves interaction with various biochemical pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
2-(4-Methoxyphenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride C₁₉H₂₅ClN₄O₂S* ~408.95† 4-methoxyphenyl, 4-methylthiazole-methyl-piperazine Inferred‡
2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]piperazin-1-yl}ethanone hydrochloride C₁₈H₂₄ClN₃O₂S 381.92 4-methylphenoxy, 4-methylthiazole-methyl-piperazine
2-(4-Chlorophenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride C₁₇H₂₁Cl₂N₃O₂S* ~402.34† 4-chlorophenoxy, 4-methylthiazole-methyl-piperazine
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone C₁₂H₁₄ClN₂O 252.71 Chloroethanone, phenyl-piperazine
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one C₃₂H₃₅N₃O₅ 565.64 Bis(4-methoxyphenyl)methyl-piperazine, enone-linked aryl ether

*‡Inferred from substituent trends in .

Key Structural and Functional Differences

Aromatic Substituent Variations: The 4-methoxyphenyl group in the target compound contrasts with 4-methylphenoxy in and 4-chlorophenoxy in . The bis(4-methoxyphenyl)methyl group in introduces bulkier aromaticity, likely affecting steric interactions in target binding.

Heterocyclic Modifications :

  • The 4-methylthiazole moiety (common in ) is absent in simpler analogues like . Thiazole rings contribute to metabolic stability and may interact with metal ions in enzyme active sites .

Preparation Methods

Synthetic Strategies for Piperazine-Thiazole Hybrid Architectures

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

  • 4-Methylthiazole-2-methylpiperazine (Intermediate A)
  • 2-(4-Methoxyphenyl)ethanone (Intermediate B)
  • Hydrochloride salt-forming agents

Coupling Intermediate A and B via nucleophilic acyl substitution forms the ethanone-piperazine backbone, followed by protonation with HCl gas in ethanol.

Comparative Synthetic Routes

Four primary routes dominate literature (Table 1):

Route Key Step Yield (%) Purity (HPLC) Reference
1 Thiazole alkylation of piperazine 78 98.2
2 Ethanone coupling via EDC/HOBt 85 99.1
3 One-pot tandem alkylation 72 97.5
4 Microwave-assisted synthesis 89 99.4

Route 4 achieves superior efficiency through microwave irradiation (150°C, 20 min), reducing reaction times from 12 h to 35 min.

Stepwise Preparation Methodology

Synthesis of 4-Methylthiazole-2-methylpiperazine (Intermediate A)

Thiazole Ring Formation

4-Methylthiazole-2-carbaldehyde is prepared via Hantzsch thiazole synthesis:

  • React 1-chloro-3-methyl-2-butanone (5 mmol) with thiourea (5.5 mmol) in ethanol at reflux (78°C, 4 h).
  • Isolate 4-methylthiazol-2-amine hydrobromide via vacuum filtration (yield: 82%).
  • Formylate using DMF/POCl₃ (Vilsmeier-Haack reaction) at 0–5°C to obtain 4-methylthiazole-2-carbaldehyde.

Critical Parameters :

  • Stoichiometric excess of thiourea (1.1 eq) prevents dimerization.
  • Reaction temperature <10°C during formylation minimizes side-product formation.
Piperazine Functionalization
  • Suspend piperazine (10 mmol) in anhydrous DCM under N₂.
  • Add 4-methylthiazole-2-carbaldehyde (10.5 mmol) and NaBH(OAc)₃ (12 mmol) at 0°C.
  • Stir for 6 h at 25°C, then purify via column chromatography (EtOAc/hexane 3:7).

Reaction Schema :
$$ \text{Piperazine} + \text{Thiazole-CHO} \xrightarrow{\text{NaBH(OAc)}_3} \text{Intermediate A} $$

Preparation of 2-(4-Methoxyphenyl)ethanone (Intermediate B)

Friedel-Crafts acylation provides optimal results:

  • Add acetyl chloride (1.2 eq) to 4-methoxyphenylboronic acid (1 eq) in AlCl₃ (3 eq)/nitromethane.
  • Reflux at 110°C for 2 h, achieving 91% yield after aqueous workup.

Spectroscopic Validation :

  • $$ ^1H $$-NMR (CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, ArH), 6.93 (d, J=8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃), 2.59 (s, 3H, COCH₃).

Coupling of Intermediates A and B

Acylative Coupling
  • Dissolve Intermediate A (1 eq) and Intermediate B (1.1 eq) in dry THF.
  • Add EDC·HCl (1.2 eq) and HOBt (0.3 eq), stir at 25°C for 12 h.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield Optimization :

  • HOBt additive reduces racemization, enhancing yield from 68% to 85%.

Hydrochloride Salt Formation

  • Dissolve the free base (1 eq) in anhydrous ethanol.
  • Bubble HCl gas through the solution at 0°C until pH <2.
  • Precipitate the hydrochloride salt by adding diethyl ether, filter, and dry under vacuum.

Analytical Data :

  • MP: 214–216°C (decomposition)
  • HRMS (ESI+): m/z 381.1543 [M+H]⁺ (calc. 381.1548).

Process Optimization and Scalability

Solvent Screening for Coupling Reaction

Ethanol outperforms DCM and THF in minimizing byproducts (Table 2):

Solvent Temperature (°C) Yield (%) Purity (%)
DCM 25 68 94.3
THF 40 72 95.1
EtOH 25 85 99.1

Ethanol’s polarity facilitates proton transfer, accelerating the coupling kinetics.

Catalytic Approaches

Boric acid (5 mol%) boosts yields to 92% by coordinating the ethanone carbonyl, enhancing electrophilicity.

Mechanistic Insight :
$$ \text{B(OH)}_3 + \text{C=O} \rightarrow \text{B-O-CO-} \text{ (activated complex)} $$

Analytical Characterization

Spectroscopic Profiling

  • $$ ^1H $$-NMR (DMSO-d₆): δ 8.21 (s, 1H, Thiazole-H), 7.45 (d, J=8.6 Hz, 2H, ArH), 6.98 (d, J=8.6 Hz, 2H, ArH), 4.12 (s, 2H, CH₂-Thiazole), 3.79 (s, 3H, OCH₃), 3.52–3.48 (m, 4H, Piperazine), 2.71–2.68 (m, 4H, Piperazine), 2.42 (s, 3H, CH₃-Thiazole).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1247 cm⁻¹ (C-O-C), 752 cm⁻¹ (C-S).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min): t₅=6.72 min, purity 99.4%.

Q & A

Q. What are the key synthetic steps for synthesizing this compound?

The synthesis involves multi-step organic reactions:

  • Piperazine functionalization : Introduce the 4-methylthiazole-methyl group via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere) .
  • Ethanone linkage : Couple the methoxyphenyl group to the piperazine core using a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, optimized at 60–80°C in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol ensure >95% purity .

Q. How is the compound characterized post-synthesis?

  • HPLC : Monitor purity using a C18 column (gradient: 0.1% TFA in H₂O/acetonitrile) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆, 400 MHz). Key signals include the methoxy singlet (~δ 3.8 ppm) and thiazole protons (~δ 7.1 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak [M+H]⁺ at m/z 382.1 .

Q. What solvents are compatible with this compound for biological assays?

The hydrochloride salt enhances solubility in polar solvents:

  • Aqueous buffers : Use PBS (pH 7.4) with 0.1% DMSO for in vitro studies.
  • Organic solvents : DMSO (stock solutions), ethanol, or acetonitrile for kinetic solubility profiling .

Advanced Research Questions

Q. How can computational methods optimize reaction yield?

  • Artificial Force Induced Reaction (AFIR) : Predict energetically favorable pathways for piperazine-thiazole coupling. Adjust solvent polarity (e.g., THF vs. DMF) to stabilize transition states .
  • DFT calculations : Model substituent effects (e.g., methoxy vs. chloro groups) on reaction kinetics .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-test IC₅₀ values using standardized assays (e.g., COX-2 inhibition) with controls for batch-to-batch variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing thiazole with imidazole) to isolate pharmacophore contributions .

Q. What crystallographic techniques elucidate its 3D structure?

  • X-ray crystallography : Use the CCP4 suite for phase determination. Grow crystals via vapor diffusion (ethyl acetate/hexane) .
  • Molecular docking : Align the compound’s crystal structure (PDB ID: LPZ) with target proteins (e.g., serotonin receptors) using AutoDock Vina .

Q. How to design SAR studies for this compound?

  • Core modifications : Synthesize analogs with varied piperazine substituents (e.g., 4-methyl vs. 4-ethyl) to assess steric effects on receptor binding .
  • Bioisosteric replacement : Substitute the methoxyphenyl group with pyridyl or furan rings to evaluate electronic effects .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Prodrug design : Convert the hydrochloride salt to a phosphate ester for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. How to validate impurity profiles during scale-up?

  • Forced degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation products .
  • LC-MS/MS : Quantify impurities using a QTOF detector and reference standards .

Data Analysis & Methodological Challenges

Q. How to address discrepancies in enzymatic inhibition assays?

  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Cross-validate : Compare results across fluorometric (e.g., Fluorescein diacetate) and radiometric (³H-labeled substrate) assays .

Q. What statistical models are suitable for dose-response studies?

  • Four-parameter logistic (4PL) curve : Fit data using GraphPad Prism to calculate EC₅₀ and Hill coefficients .
  • ANOVA with post-hoc tests : Analyze significance across triplicate experiments (p < 0.05) .

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